molecular formula C15H13F3N4OS B2440740 (E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine CAS No. 478245-60-2

(E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine

Cat. No.: B2440740
CAS No.: 478245-60-2
M. Wt: 354.35
InChI Key: LNPGNNZGDJIDMU-ZVBGSRNCSA-N
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Description

(E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine is a useful research compound. Its molecular formula is C15H13F3N4OS and its molecular weight is 354.35. The purity is usually 95%.
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Properties

IUPAC Name

(E)-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-N-[[3-(trifluoromethyl)phenyl]methoxy]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4OS/c1-9(13-10(2)22-14(24-13)19-8-20-22)21-23-7-11-4-3-5-12(6-11)15(16,17)18/h3-6,8H,7H2,1-2H3/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPGNNZGDJIDMU-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(=NOCC3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=NC=NN12)/C(=N/OCC3=CC(=CC=C3)C(F)(F)F)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N4OSC_{14}H_{14}N_{4}OS, with a molecular weight of 286.35 g/mol. The structure includes a triazole-thiazole framework which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing triazole and thiazole moieties have been reported to inhibit various enzymes, including those involved in cancer cell proliferation and antimicrobial resistance.
  • Receptor Modulation : The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to specific receptors involved in neurotransmission and inflammation.

Antimicrobial Activity

Research indicates that derivatives of triazoles and thiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate antibacterial and antifungal activities against various pathogens.

Compound Activity Pathogen
Triazole Derivative AAntibacterialE. coli
Thiazole Derivative BAntifungalC. albicans

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. The incorporation of the thiazole and triazole rings has been linked to enhanced cytotoxicity against human cancer cell lines.

  • Case Study 1 : A study demonstrated that a related compound exhibited IC50 values in the micromolar range against MCF-7 breast cancer cells, suggesting potent anticancer activity due to apoptosis induction.
  • Case Study 2 : Another investigation reported that derivatives with similar structural features inhibited proliferation in Bel-7402 liver cancer cells.

Toxicity and Safety Profile

While exploring the biological activities, it is crucial to assess the toxicity profile. Preliminary studies indicate that compounds with similar structures exhibit low toxicity in vitro. However, further in vivo studies are necessary to establish safety parameters comprehensively.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the triazole and thiazole moieties exhibit significant anticancer properties. The compound has been studied for its potential to inhibit various cancer cell lines. For instance, it has shown promising results against leukemia cells by inhibiting specific tyrosine kinases involved in cancer progression .

Mechanism of Action
The mechanism by which this compound exerts its effects involves the modulation of signaling pathways associated with cell proliferation and apoptosis. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways .

Material Science

Synthesis of Functional Materials
The compound is being explored for its utility in synthesizing functional materials due to its unique chemical structure. Its ability to form coordination complexes with metal ions makes it a candidate for developing new catalysts and sensors .

Case Study: Coordination Chemistry
A study highlighted the synthesis of metal complexes using (E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine as a ligand. These complexes exhibited enhanced catalytic activity in organic transformations compared to traditional catalysts .

Agricultural Research

Pesticidal Properties
The compound has been investigated for its potential as a pesticide. Preliminary studies suggest that it may possess insecticidal properties against specific pest species, making it a candidate for development as an environmentally friendly pesticide alternative .

Field Trials
Field trials conducted with formulations containing this compound showed a significant reduction in pest populations without adversely affecting non-target organisms. This aligns with current trends towards sustainable agriculture practices .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethylphenylmethoxyamine moiety can undergo nucleophilic substitution at the benzylic position. For example:

  • Reaction with Thiols :
    The benzylic oxygen may act as a leaving group in the presence of thiols under basic conditions, forming sulfide derivatives. A structurally related compound [(E)-{2-[(4-chlorophenyl)sulfanyl]-...}] demonstrated such reactivity with aryl thiols, yielding 55–86% depending on steric hindrance .

Reaction Conditions Yield Key Factors
Thiol substitutionK₂CO₃, DMF, 80°C, 6h73%Steric bulk of thiol nucleophile

Cyclocondensation Reactions

The triazolo-thiazole system participates in cyclocondensation with electrophiles. Microwave-assisted methods have been effective for similar compounds :

  • Formation of Fused Heterocycles :
    Reacting with α,β-unsaturated carbonyl compounds under microwave irradiation (100–120°C, 20–30 min) leads to fused pyran or pyrimidine derivatives. Steric effects from the 6-methyl group reduce yields by ~15% compared to unsubstituted analogs .

Acid/Base-Mediated Rearrangements

The ethylideneamine group undergoes tautomerism and rearrangement under acidic or basic conditions:

  • Base-Induced Deprotonation :
    In the presence of NaOH or KOH, deprotonation at the ethylidene carbon triggers a 5-exo-trig cyclization, forming pyrrolidine-like intermediates. This mechanism is supported by studies on analogous enamine systems .

  • Acid-Catalyzed Hydrazone Formation :
    Reacts with hydrazines in ethanol/HCl to yield hydrazone derivatives, a key step in synthesizing triazole analogs.

Oxidation and Reduction

  • Oxidation of Thiazole Sulfur :
    The thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives using m-CPBA or H₂O₂/AcOH. For example, oxidation with m-CPBA in CH₂Cl₂ at 0°C yields sulfoxide (72%) and sulfone (88% with excess oxidizer).

  • Reduction of Imine Bond :
    Catalytic hydrogenation (H₂/Pd-C) reduces the ethylidene imine to a secondary amine, altering the compound’s electronic profile.

Electrophilic Aromatic Substitution

The trifluoromethylphenyl group directs electrophilic substitution to the meta position:

  • Nitration :
    HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the 5-position of the benzene ring (yield: 68%).

  • Halogenation :
    Bromination (Br₂/FeBr₃) occurs at the same position, yielding a mono-brominated product (61%).

Cross-Coupling Reactions

The triazolo-thiazole core participates in Suzuki-Miyaura couplings:

  • Borylation :
    Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂ forms a boronate ester (55% yield), enabling further functionalization.

Key Influencing Factors:

  • Steric Effects : Bulky substituents (e.g., 6-methyl group) reduce yields in cyclocondensation by 10–20% .

  • Electronic Effects : The electron-withdrawing trifluoromethyl group enhances electrophilic substitution reactivity at the meta position.

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution rates compared to THF or toluene .

Q & A

Q. What are the recommended synthetic routes for (E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine?

  • Methodology: The synthesis typically involves multi-step reactions:
  • Step 1: Formation of the triazolo-thiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Step 2: Introduction of the ethylidene group through condensation with ketones or aldehydes in ethanol or DMF, using catalytic piperidine .
  • Step 3: Coupling with 3-(trifluoromethyl)benzyl alcohol via Mitsunobu reaction (using DIAD/PPh₃) or nucleophilic substitution under basic conditions (K₂CO₃ in DMSO) .
    • Key Considerations: Optimize reaction time and temperature to avoid side products like over-oxidized thiazole derivatives .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Analytical Techniques:
  • XRD Crystallography: Resolve stereochemistry of the ethylidene group (E-configuration) and confirm triazolo-thiazole ring geometry .
  • NMR Spectroscopy: Use 1^1H/13^13C NMR to verify trifluoromethylphenyl methoxy signals (δ ~4.8 ppm for OCH₂ and δ ~7.5–8.0 ppm for aromatic protons) .
  • HRMS: Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Screening Protocols:
  • Antimicrobial Activity: Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Enzyme Inhibition: Test kinase or protease inhibition using fluorescence-based assays (e.g., ADP-Glo™ for CK1δ) .
  • Cytotoxicity: Use MTT assays on HEK-293 or HepG2 cell lines to establish IC₅₀ values .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity and bioactivity?

  • Mechanistic Insights:
  • The CF₃ group enhances lipophilicity (logP ↑), improving membrane permeability . Computational studies (DFT) show it stabilizes charge-transfer interactions in enzyme binding pockets .
  • Synthetic Impact: The electron-withdrawing effect of CF₃ may slow nucleophilic substitution; use polar aprotic solvents (e.g., DMF) to accelerate reactions .

Q. What strategies resolve contradictions in SAR data for triazolo-thiazole derivatives?

  • Approaches:
  • Meta-Analysis: Compare substituent effects across analogs (e.g., 6-methyl vs. 6-ethyl triazolo-thiazoles) using PubChem BioActivity data .
  • Crystallography: Correlate binding modes (e.g., hydrogen bonding with kinase hinge regions) with activity trends .
  • Statistical Modeling: Apply QSAR to identify critical descriptors (e.g., Hammett σ for aryl groups) .

Q. How can reaction yields be improved for the ethylidene condensation step?

  • Optimization:
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to enhance imine formation .
  • Solvent Effects: Use Dean-Stark traps in toluene to remove H₂O and shift equilibrium toward product .
  • Purification: Employ flash chromatography (hexane/EtOAc gradient) or recrystallization (MeOH/CHCl₃) to isolate pure E-isomer .

Q. What computational tools predict the compound’s metabolic stability?

  • In Silico Methods:
  • ADMET Prediction: Use SwissADME to estimate CYP450 metabolism hotspots (e.g., demethylation at the methoxy group) .
  • MD Simulations: Analyze binding to human serum albumin (HSA) to predict plasma half-life .

Data Analysis & Troubleshooting

Q. How to address inconsistent HPLC purity results?

  • Solutions:
  • Column Selection: Use C18 columns with trifluoroacetic acid (0.1% TFA) in mobile phase to resolve polar degradation products .
  • Calibration: Validate methods with certified reference standards (e.g., USP-grade triazolo-thiazoles) .

Q. Why does the compound exhibit unexpected fluorescence in bioassays?

  • Root Cause:
  • The conjugated triazolo-thiazole system may autofluoresce at λ ~450 nm. Confirm via fluorescence spectroscopy and adjust assay filters (e.g., exclude <500 nm) .

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